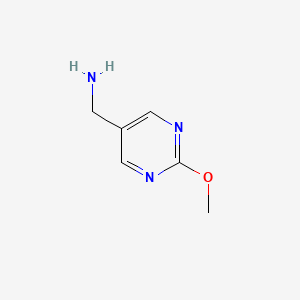

(2-Methoxypyrimidin-5-yl)methanamine

Description

Properties

IUPAC Name |

(2-methoxypyrimidin-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGGCEDSKVDHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716986 | |

| Record name | 1-(2-Methoxypyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944899-18-7 | |

| Record name | 1-(2-Methoxypyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methoxypyrimidin-5-yl)methanamine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including several approved drugs. Its ability to engage in various biological interactions, particularly through hydrogen bonding and aromatic stacking, makes it a privileged structure in the design of enzyme inhibitors and receptor modulators. Within this broad class of compounds, (2-Methoxypyrimidin-5-yl)methanamine emerges as a key building block and a molecule of significant interest for drug discovery endeavors. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a particular focus on its relevance to cancer therapy and kinase inhibition.

Chemical Structure and Physicochemical Properties

This compound is a substituted pyrimidine characterized by a methoxy group at the 2-position and a methanamine group at the 5-position of the heterocyclic ring. This unique arrangement of functional groups imparts specific electronic and steric properties that govern its chemical reactivity and biological activity.

Core Structure

The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The methoxy group (-OCH₃) at the 2-position is an electron-donating group, which influences the electron density of the pyrimidine ring. The methanamine group (-CH₂NH₂) at the 5-position provides a primary amine function, which can act as a key pharmacophore for interactions with biological targets.

Molecular Formula: C₆H₉N₃O

Molecular Weight: 139.16 g/mol (free base)

The compound is often supplied and used as its hydrochloride salt to improve stability and solubility.

Molecular Formula (HCl salt): C₆H₁₀ClN₃O[1][2]

Molecular Weight (HCl salt): 175.62 g/mol [1][2]

CAS Number (HCl salt): 2024543-44-8[2]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of analogous compounds, the following can be inferred:

| Property | Predicted Value/Range | Notes |

| pKa | 7.5 - 8.5 | The primary amine is expected to be the main basic center. |

| LogP | -0.5 to 0.5 | The presence of the polar amine and methoxy groups suggests a relatively low lipophilicity. |

| Solubility | Soluble in water (as HCl salt), methanol, and DMSO. Sparingly soluble in non-polar organic solvents. | The hydrochloride salt form significantly enhances aqueous solubility. |

| Melting Point | Not available | Expected to be a solid at room temperature. |

Synthesis and Purification

The synthesis of this compound typically proceeds through the reduction of a nitrile precursor, 2-methoxypyrimidine-5-carbonitrile. This approach is a common and efficient method for the preparation of aminomethyl-substituted heterocycles.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Reduction of 2-Methoxypyrimidine-5-carbonitrile

This protocol describes a plausible method for the synthesis of this compound hydrochloride via the reduction of 2-methoxypyrimidine-5-carbonitrile using lithium aluminum hydride (LiAlH₄).

Materials:

-

2-Methoxypyrimidine-5-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), concentrated and in solution (e.g., 2 M)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Diethyl ether

-

Ethanol

-

Activated charcoal

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Starting Material: Dissolve 2-methoxypyrimidine-5-carbonitrile (1 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). A granular precipitate should form.

-

Isolation of the Free Base: Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil or solid.

-

Formation of the Hydrochloride Salt: Dissolve the crude product in a minimal amount of diethyl ether. Add a solution of HCl in diethyl ether or bubble HCl gas through the solution until precipitation is complete.

-

Purification: Collect the precipitated hydrochloride salt by vacuum filtration. The crude salt can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether. If colored impurities are present, the hot solution can be treated with activated charcoal before filtration and crystallization.[3]

Purification and Characterization

Purification of the final compound is crucial to remove any unreacted starting materials, reagents, or by-products.

-

Recrystallization: This is a common method for purifying the solid hydrochloride salt.[3]

-

Column Chromatography: For the free base or if recrystallization is ineffective, silica gel column chromatography can be employed. Due to the polar nature of the amine, a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine) is typically required.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

-

Mass Spectrometry: To confirm the molecular weight.

-

HPLC Analysis: To determine the purity of the final product.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is essential for assessing the purity of this compound and for its quantification in various matrices.

General HPLC Parameters for Pyrimidine Derivatives: [2][4][5][6][7][8][9]

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV detection at a wavelength where the pyrimidine ring shows strong absorbance (typically around 230-280 nm). |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

-

¹H NMR: The spectrum is expected to show distinct signals for the pyrimidine ring protons, the methoxy group protons, the methylene protons of the methanamine group, and the amine protons.

-

¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the pyrimidine ring, the methoxy carbon, and the methylene carbon.

Biological Activity and Therapeutic Potential

Pyrimidine derivatives are well-established as a class of compounds with diverse and significant biological activities, particularly in the field of oncology.[10][11][12]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of substituted pyrimidines.[10][11][12][13] These compounds can exert their activity through various mechanisms, including:

-

Inhibition of Kinases: Many pyrimidine derivatives are designed as ATP-competitive inhibitors of protein kinases that are dysregulated in cancer.[14][15][16][17][18][19]

-

Induction of Apoptosis: They can trigger programmed cell death in cancer cells.[11]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different stages of the cell cycle.[11]

While specific data for this compound is limited, its structural features suggest it could be a valuable scaffold for the development of novel anticancer agents.

Kinase Inhibition

The 2-aminopyrimidine core is a well-known pharmacophore that can mimic the adenine base of ATP, enabling it to bind to the ATP-binding pocket of various kinases.[18] The methoxy group at the 2-position and the methanamine at the 5-position of this compound can be further functionalized to achieve potent and selective inhibition of specific kinase targets.

Caption: Mechanism of action of pyrimidine-based kinase inhibitors.

Safety and Handling

This compound and its hydrochloride salt should be handled with care in a laboratory setting. While specific toxicity data is not available, related aminopyrimidine compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][6][20][21]

General Safety Precautions: [5][6][20][21]

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its synthesis, primarily through the reduction of the corresponding nitrile, is a feasible process. The structural features of this compound, particularly the presence of a modifiable methanamine group on the pyrimidine core, make it an attractive starting point for the design and synthesis of novel therapeutic agents. Given the well-documented anticancer and kinase inhibitory activities of pyrimidine derivatives, this compound holds significant promise for the development of new treatments for cancer and other diseases driven by aberrant kinase signaling. Further research into its specific biological activities and the development of its derivatives is warranted.

References

- 2-Aminomethylpyrimidine hydrochloride-SDS-MedChemExpress. (2025). MedChemExpress.

- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.

- This compound hydrochloride. CymitQuimica.

- 2024543-44-8|this compound hydrochloride|BLD Pharm. BLD Pharm.

- SAFETY D

- SAFETY D

- Application of 4-Methoxypyrimidin-5-ol in Kinase Inhibitor Synthesis: A Review of Potential Synthetic Str

- Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2. (2020).

- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.

- Application of 5-Methoxy-2-methylthiopyrimidine in Kinase Inhibitor Synthesis: A Detailed Overview. Benchchem.

- 4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine - SAFETY D

- Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line. (2021).

- Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub.

- Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Methoxypyrimidine-Based Kinase Inhibitors. Benchchem.

- Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. (2021). Bioorganic & Medicinal Chemistry Letters.

- Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014). International Journal of Pharmacy and Pharmaceutical Sciences.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- 5.

- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1993). Analytical Biochemistry.

- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2018). Molecules.

- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry.

- Application Notes and Protocols: Synthesis of 2-Aminopyrimidine Derivatives from 5-Methoxy-2-methylthiopyrimidine. Benchchem.

- Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (2004). Journal of Medicinal Chemistry.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules.

- (2-Methylpyrimidin-5-yl)methanamine | C6H9N3 | CID 21294601. PubChem.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2012). Journal of the Serbian Chemical Society.

- Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine male

- CAS 1196154-28-5 | (4-methoxypyrimidin-2-yl)methanamine hydrochloride. Alchem Pharmtech.

- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). RSC Advances.

- [2-(2-Methoxypyrimidin-5-yl)phenyl]methanamine | C12H13N3O. PubChem.

- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Acta Pharmaceutica.

Sources

- 1. This compound hydrochloride [cymitquimica.com]

- 2. 2024543-44-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.com [fishersci.com]

- 15. (2-Methoxy-4-methylpyrimidin-5-yl)methanamine|BLD Pharm [bldpharm.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of (2-Methoxypyrimidin-5-yl)methanamine: Pathways and Protocols for Drug Discovery

Introduction: The Significance of (2-Methoxypyrimidin-5-yl)methanamine in Medicinal Chemistry

This compound is a pivotal building block in contemporary drug discovery, serving as a key intermediate in the synthesis of a multitude of biologically active compounds. Its structural motif, featuring a methoxy-substituted pyrimidine ring coupled to a methylamine group, is prevalent in molecules targeting a diverse array of physiological pathways. The pyrimidine core is a well-established pharmacophore, present in numerous approved drugs, and the methoxy and aminomethyl substituents provide crucial points for molecular recognition and further chemical elaboration. Consequently, robust and efficient synthetic access to this amine is of paramount importance for researchers and scientists in the pharmaceutical and biotechnology sectors.

This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound. We will delve into the strategic considerations behind each route, offering detailed, step-by-step protocols for the synthesis of key intermediates and the final target compound. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability for drug development professionals.

Strategic Overview of Synthetic Pathways

Two principal and logically sound strategies emerge for the synthesis of this compound. These pathways diverge in their choice of the key C1 synthon at the 5-position of the pyrimidine ring that is ultimately transformed into the aminomethyl group.

-

Pathway A: The Aldehyde Route via Reductive Amination. This is arguably the most direct and widely employed approach. It hinges on the synthesis of the key intermediate, 2-methoxypyrimidine-5-carbaldehyde, followed by its conversion to the target amine via reductive amination. The causality behind this choice lies in the high efficiency and functional group tolerance of modern reductive amination protocols.

-

Pathway B: The Nitrile Route via Reduction. This alternative strategy utilizes 2-methoxypyrimidine-5-carbonitrile as the penultimate intermediate. The nitrile group is then reduced to the primary amine. This pathway is particularly attractive if the nitrile intermediate is more readily accessible or offers advantages in terms of overall yield and purity.

The following sections will provide a detailed exploration of each of these pathways, including the synthesis of the requisite precursors.

Pathway A: Synthesis via Reductive Amination of 2-Methoxypyrimidine-5-carbaldehyde

This pathway is conceptually straightforward and highly effective, breaking down into two major stages: the synthesis of the aldehyde precursor and its subsequent reductive amination.

Stage 1: Synthesis of the Precursor, 2-Methoxypyrimidine-5-carbaldehyde

The synthesis of 2-methoxypyrimidine-5-carbaldehyde can be approached from several starting materials. A common and reliable method involves the formylation of a suitable 5-substituted pyrimidine derivative, such as 5-bromo-2-methoxypyrimidine.

Protocol 1: Synthesis of 5-Bromo-2-methoxypyrimidine

A dependable method for preparing this starting material is the nucleophilic substitution of a halogen at the 2-position with a methoxy group.[1]

-

Reaction Scheme:

-

Step-by-Step Methodology:

-

To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in methanol, add sodium methoxide (2.0-4.0 eq).

-

Heat the reaction mixture to reflux (approximately 70 °C) and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the methanol under reduced pressure.

-

To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5-bromo-2-methoxypyrimidine.

-

Protocol 2: Formylation of 5-Bromo-2-methoxypyrimidine to 2-Methoxypyrimidine-5-carbaldehyde

This transformation can be achieved via a metal-halogen exchange followed by quenching with a formylating agent.

-

Reaction Scheme:

-

Step-by-Step Methodology:

-

Dissolve 5-bromo-2-methoxypyrimidine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1 hour to ensure complete metal-halogen exchange.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-methoxypyrimidine-5-carbaldehyde.[2][3][4]

-

Stage 2: Reductive Amination to this compound

With the aldehyde in hand, the final step is a reductive amination. This reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a hydride reagent. Sodium triacetoxyborohydride is an excellent choice for this transformation due to its mildness and selectivity for imines over aldehydes.[5][6][7]

Protocol 3: Reductive Amination of 2-Methoxypyrimidine-5-carbaldehyde

-

Reaction Scheme:

-

Step-by-Step Methodology:

-

Dissolve 2-methoxypyrimidine-5-carbaldehyde (1.0 eq) and ammonium acetate (NH4OAc, 10 eq) in a suitable solvent such as methanol or dichloromethane.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane or another suitable organic solvent (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by an appropriate method, such as column chromatography or crystallization, to yield pure this compound.

-

Data Summary for Pathway A

| Step | Reaction | Key Reagents | Typical Yield | Purity |

| 1 | Methoxylation | 5-bromo-2-chloropyrimidine, CH3ONa | 60-80% | >95% |

| 2 | Formylation | 5-bromo-2-methoxypyrimidine, n-BuLi, DMF | 50-70% | >98% |

| 3 | Reductive Amination | 2-methoxypyrimidine-5-carbaldehyde, NH4OAc, NaBH(OAc)3 | 70-90% | >98% |

Diagram of Pathway A

Sources

- 1. 5-Bromo-2-methoxypyrimidine | 14001-66-2 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 4. 2-methoxypyrimidine-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro- and tetrahydro-pyrimidin-2(1H)-ones and the corresponding thiones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

An In-Depth Technical Guide to Darunavir Ethanolate (CAS No. 116662-33-8): A Potent HIV-1 Protease Inhibitor

Introduction

Darunavir, a second-generation protease inhibitor (PI), represents a significant advancement in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] Marketed under brand names like Prezista®, it is a cornerstone of highly active antiretroviral therapy (HAART), particularly for treatment-experienced patients and those harboring multidrug-resistant viral strains.[1][2] This guide provides a comprehensive technical overview of Darunavir Ethanolate (CAS No. 116662-33-8), delving into its physicochemical properties, sophisticated mechanism of action, pathways to resistance, and practical experimental protocols for its analysis. It is designed for researchers, medicinal chemists, and clinical development professionals engaged in the field of antiviral drug discovery and application.

Physicochemical and Pharmacokinetic Profile

Darunavir is a synthetic nonpeptidic PI characterized by a distinct chemical structure that confers high potency and a formidable genetic barrier to resistance.[3][4] It is administered as its ethanolate salt to improve stability and handling.[5] The compound is practically insoluble in aqueous solutions across a physiological pH range, a characteristic that classifies it as a lipophilic molecule with primary absorption anticipated in the intestine.[5][6] To counteract rapid metabolism primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, Darunavir is almost always co-administered with a low "boosting" dose of a pharmacokinetic enhancer like ritonavir or cobicistat, which are potent CYP3A4 inhibitors.[1][4] This co-administration is crucial for achieving therapeutic plasma concentrations.[4]

Table 1: Physicochemical and Pharmacokinetic Properties of Darunavir Ethanolate

| Property | Value | Source(s) |

| CAS Number | 116662-33-8 | N/A |

| Molecular Formula | C₂₇H₃₇N₃O₇S · C₂H₅OH (Ethanolate) | [7] |

| Molecular Weight | 593.73 g/mol (Ethanolate) | [8] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 74-78 °C | [6] |

| Solubility | Practically insoluble in water; Soluble in ethanol, methanol, acetonitrile; ≥21mg/mL in DMSO | [5][6][8] |

| Log P (Octanol/Water) | 2.46 (calculated) | [6] |

| Bioavailability | 37% (unboosted); 82% (with ritonavir) | N/A |

| Protein Binding | ~95% | N/A |

| Metabolism | Hepatic, primarily via CYP3A4 | [4] |

| Elimination Half-Life | ~15 hours (with ritonavir) | N/A |

| Excretion | ~80% Feces, ~14% Urine | N/A |

Core Mechanism of Action: High-Affinity Inhibition of HIV-1 Protease

Darunavir's antiviral efficacy is rooted in its function as a potent, competitive inhibitor of the HIV-1 protease, an aspartyl protease enzyme essential for the viral life cycle.[2][10] The HIV-1 protease functions as a homodimer and is responsible for the proteolytic cleavage of the viral Gag and Gag-Pol polyprotein precursors.[11] This cleavage process is a critical step in the maturation of the virus, yielding functional structural proteins and enzymes necessary for the assembly of new, infectious virions.

By inhibiting this enzyme, Darunavir prevents the processing of these polyproteins, leading to the production of immature, non-infectious viral particles and effectively halting viral replication.[1][11]

Molecular Interactions and Potency

The exceptional potency of Darunavir and its resilience against resistance are direct consequences of its optimized molecular structure, which engages in extensive and robust interactions with the protease active site.[3]

-

Interaction with the Catalytic Dyad: The central hydroxyl group of Darunavir mimics the tetrahedral transition state of peptide bond hydrolysis. It forms critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the floor of the active site.[2][3]

-

Backbone Hydrogen Bonding: A key differentiator for Darunavir is its extensive network of hydrogen bonds with the backbone atoms of the protease active site, particularly with residues like Asp29 and Asp30.[3][10] This is significant because the backbone conformation is highly conserved even in the presence of mutations that alter the side chains of active site residues. This interaction with the stable portion of the protease makes the inhibitor-enzyme complex less susceptible to disruption by mutations.[3]

-

High Affinity and Slow Dissociation: These extensive interactions result in an exceptionally high binding affinity, with a dissociation constant (Kd) reported at 4.5 x 10⁻¹² M, which is 100- to 1000-fold lower than many other protease inhibitors.[3] This translates to a slower dissociation rate from the enzyme, contributing to its sustained inhibitory effect.[4]

Figure 1: Mechanism of Action of Darunavir on HIV-1 Protease.

The Challenge of Antiviral Resistance

While Darunavir possesses a high genetic barrier to resistance, treatment failure can lead to the selection of resistance-associated mutations (RAMs) in the viral protease gene, particularly in treatment-experienced patients.[12][13] The accumulation of multiple RAMs is typically required to confer clinically significant resistance.[12]

Key Darunavir Resistance-Associated Mutations: Studies have identified several key mutations associated with reduced susceptibility to Darunavir.[14][15] These include:

-

V11I

-

V32I

-

L33F

-

I47V

-

I50V

-

I54L/M

-

L76V

-

I84V

-

L89V

The presence of pre-existing PI mutations from prior failed therapies can significantly increase the risk of developing Darunavir resistance. For instance, mutations like L33F and I84V are associated with Darunavir resistance, and the I54M/L mutation is considered a major mutation linked to resistance.[14] Therefore, genotypic resistance testing is a critical tool for guiding therapeutic strategies in patients who have previously received protease inhibitors.

Synthetic Pathways: A Brief Overview

The chemical synthesis of Darunavir is a complex, multi-step process that requires precise stereochemical control due to its five stereogenic centers.[5] Several synthetic routes have been developed. A common strategy involves the synthesis of key chiral intermediates, followed by their assembly.

One established pathway involves the use of a chiral epoxide, tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, as a starting material.[16] The synthesis can be broadly conceptualized as follows:

-

Epoxide Ring Opening: The chiral epoxide is opened by an amine (e.g., isobutylamine) to introduce the P1' group.[16]

-

Sulfonamide Formation: The resulting amino alcohol is reacted with a substituted aryl sulfonyl chloride (e.g., 4-aminobenzenesulfonyl chloride derivative) to form the critical sulfonamide linkage.[16]

-

Deprotection: The Boc protecting group is removed.[16]

-

Coupling: The final step involves coupling the deprotected amine with the bicyclic (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl moiety, often activated as a chloroformate or similar reactive species, to form the final carbamate structure.[16]

Alternative strategies utilize different approaches to establish the stereocenters, such as asymmetric aldol additions or Sharpless asymmetric dihydroxylation reactions.[17][18]

Figure 2: Generalized Synthetic Workflow for Darunavir.

Analytical and Clinical Evaluation Protocols

The quantitative determination of Darunavir in bulk drug substance, pharmaceutical formulations, and biological matrices is essential for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed.

Protocol: Stability-Indicating RP-HPLC Method for Darunavir Ethanolate

This protocol provides a methodology for the quantitative analysis of Darunavir Ethanolate, validated according to ICH guidelines to be stability-indicating.[19]

1. Objective: To quantify Darunavir Ethanolate in the presence of its degradation products.

2. Materials and Instrumentation:

-

Instrument: HPLC system with UV or Photodiode Array (PDA) detector.

-

Column: X-Bridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[19]

-

Mobile Phase: 0.01M Ammonium Formate buffer (pH 3.0) and Acetonitrile (55:45 v/v).[19]

-

Reagents: Ammonium formate, Acetonitrile (HPLC grade), Formic acid.

-

Standard: Darunavir Ethanolate reference standard.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[19]

-

Detection Wavelength: 265 nm.[19]

-

Column Temperature: 30°C.[19]

-

Injection Volume: 10 µL.

-

Run Time: Approximately 10 minutes.

4. Procedure:

-

Standard Preparation: Prepare a stock solution of Darunavir Ethanolate in a suitable diluent (e.g., mobile phase) and create a series of calibration standards (e.g., 3-27 µg/mL).[20]

-

Sample Preparation (for tablets): Weigh and crush tablets to a fine powder. Extract a portion equivalent to a single dose with diluent, sonicate to dissolve, and filter through a 0.45 µm filter before injection.

-

Forced Degradation (for stability-indicating validation):

-

Acid/Base Hydrolysis: Expose the drug substance to 0.1N HCl and 0.1N NaOH.

-

Oxidative Stress: Treat with 3% Hydrogen Peroxide.

-

Thermal Stress: Expose the solid drug to heat (e.g., 80°C).

-

Photolytic Stress: Expose the drug solution to UV light.

-

Neutralize the acid and base-stressed samples before injection.[19]

-

-

Analysis: Inject the standard and sample preparations. The method is deemed stability-indicating if the degradation product peaks are well-resolved from the main Darunavir peak.[19]

Workflow: Pediatric Clinical Trial for Darunavir/ritonavir (DRV/r)

This section outlines a generalized workflow for a clinical trial to assess the efficacy, safety, and pharmacokinetics of a DRV/r regimen in treatment-experienced pediatric patients, based on established trial designs.[1]

1. Study Design: Multi-center, open-label, non-comparative Phase II/III trial.

2. Patient Population: HIV-1 infected, treatment-experienced children and adolescents (e.g., aged 3 to <18 years) with evidence of virologic failure on a prior regimen.[1]

3. Primary Endpoints:

-

Efficacy: Proportion of patients achieving HIV-1 RNA <50 copies/mL at 48 weeks.

-

Safety: Incidence and severity of adverse events (AEs) and laboratory abnormalities.

4. Key Procedures:

-

Screening: Assess eligibility criteria, obtain informed consent, and perform baseline assessments (physical exam, medical history, viral load, CD4 count, resistance testing, clinical chemistry).

-

Treatment Phase: Administer weight-based doses of DRV/r twice daily in combination with an optimized background regimen.[1]

-

Follow-up Visits (e.g., Weeks 2, 4, 8, 12, 24, 36, 48):

-

Monitor for adverse events.

-

Assess treatment adherence.

-

Perform clinical laboratory tests (hematology, chemistry).

-

Quantify HIV-1 RNA viral load and CD4 cell count.

-

-

Pharmacokinetic (PK) Sub-study:

-

Collect blood samples at pre-defined time points (e.g., pre-dose, 1, 2, 4, 6, 8, 12 hours post-dose) after a steady state is achieved.

-

Process samples to separate plasma and store at -80°C.

-

Analyze plasma Darunavir concentrations using a validated LC-MS/MS method.[1]

-

-

Data Analysis: Analyze efficacy, safety, and pharmacokinetic data using appropriate statistical methods.

Figure 3: Generalized Workflow for a Pediatric HIV Clinical Trial.

Conclusion

Darunavir Ethanolate remains a vital tool in the armamentarium against HIV-1. Its high potency, robust resistance profile, and well-characterized properties are a testament to the success of structure-based drug design. For researchers and drug development professionals, a thorough understanding of its mechanism, potential for resistance, and the analytical methods for its characterization is paramount. Future research may continue to explore its utility in novel long-acting formulations, its role in prevention, and strategies to overcome emergent resistance, ensuring its continued value in the global effort to manage and end the HIV epidemic.

References

-

Pediatric Oncall. (n.d.). Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Retrieved from [Link]

-

Wikipedia. (2024). Darunavir. Retrieved from [Link]

-

Rhee, S. Y., et al. (2016). HIV-1 drug resistance mutations emerging on darunavir therapy in PI-naive and -experienced patients in the UK. Journal of Antimicrobial Chemotherapy, 71(12), 3493–3501. Available at: [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Darunavir? Retrieved from [Link]

-

Ghosh, A. K., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Marcelin, A. G., et al. (2008). Factors Associated with the Selection of Mutations Conferring Resistance to Protease Inhibitors (PIs) in PI-Experienced Patients Displaying Treatment Failure on Darunavir. Antimicrobial Agents and Chemotherapy, 52(12), 4264–4270. Available at: [Link]

-

Rao, B. M., et al. (2012). Stability-indicating HPLC method for the determination of darunavir ethanolate. Journal of Pharmaceutical and Biomedical Analysis, 63, 151-156. Available at: [Link]

-

Pulido, F., et al. (2008). [Chemical characteristics, mechanism of action and antiviral activity of darunavir]. Enfermedades Infecciosas y Microbiologia Clinica, 26 Suppl 11, 2-10. Available at: [Link]

-

UK Health Security Agency. (n.d.). HIV-1 drug resistance mutations emerging on darunavir therapy in PI-naive and -experienced patients in the UK. UKHSA Research Portal. Retrieved from [Link]

-

Delaugerre, C., et al. (2008). Resistance to darunavir related to pre-existing mutations. Aidsmap. Retrieved from [Link]

-

Chaussade, H., et al. (2021). Low Level of Darunavir Resistance–Associated Mutation Emergence in Patients With Virological Failure During Long-term Use of Darunavir in People With HIV. The ANRS CO3 Aquitaine Cohort. Open Forum Infectious Diseases, 8(7), ofab297. Available at: [Link]

-

Synfacts. (2016). Synthesis of Darunavir. Synfacts, 12(08), 0768. Available at: [Link]

-

Ghosh, A. K., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Ramaswamy, S., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 108-114. Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Research. (2013). RP-HPLC Method for Determination of Darunavir in Bulk and Pharmaceutical Preparations. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2022). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. Molecules, 27(19), 6673. Available at: [Link]

-

Eswarudu, M. M., et al. (2018). Darunavir: A Review on its Analytical Methods. International Journal of Pharmacy and Pharmaceutical Research, 12(2), 263-276. Available at: [Link]

-

Journal of Pharmaceutical Research. (2022). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. Retrieved from [Link]

-

World Journal of Pharmaceutical Sciences. (2022). Analytical method development and validation for the simultaneous estimation of Darunavir and Ritonavir by RP-HPLC method. Retrieved from [Link]

-

Razrabotka i registratsiya lekarstvennykh sredstv. (2020). The study of the physico-chemical properties of the substance darunavir ethanolate. Retrieved from [Link]

-

Zolotov, S. A., et al. (2021). The Effect of Solvents and Drying Temperature on the Physicochemical Properties of Darunavir and Darunavir Ethanolate Substances. Drug development & registration, 10(1), 47-53. Available at: [Link]

-

PubChem. (n.d.). Darunavir Ethanolate. Retrieved from [Link]

-

HIV Management Guidelines. (n.d.). Protease Inhibitor-Based Regimens. Retrieved from [Link]

-

RayBiotech. (n.d.). Darunavir Ethanolate. Retrieved from [Link]

-

World Health Organization. (2017). Darunavir (as ethanolate) 600 mg Tablets (Cipla Ltd) HA628 WHOPAR Part 6. Retrieved from [Link]

-

ClinicalTrials.gov. (2016). A multi-center, randomized, double-blind, placebo-controlled Phase IIa trial to compare the... Retrieved from [Link]

-

MedPath. (n.d.). Efficacy and Safety Study of Darunavir for the Treatment of HIV/AIDS. Retrieved from [Link]

-

Clotet, B. (2008). [Darunavir as first-line therapy. The TITAN study]. Enfermedades Infecciosas y Microbiologia Clinica, 26 Suppl 11, 23-28. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Darunavir - Wikipedia [en.wikipedia.org]

- 4. [Chemical characteristics, mechanism of action and antiviral activity of darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. extranet.who.int [extranet.who.int]

- 6. The study of the physico-chemical properties of the substance darunavir ethanolate - Zolotov - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 7. Darunavir Ethanolate | C29H43N3O8S | CID 23725083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. raybiotech.com [raybiotech.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. What is the mechanism of Darunavir? [synapse.patsnap.com]

- 12. HIV-1 drug resistance mutations emerging on darunavir therapy in PI-naive and -experienced patients in the UK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 14. journals.asm.org [journals.asm.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Stability-indicating HPLC method for the determination of darunavir ethanolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-Depth Technical Guide to (2-Methoxypyrimidin-5-yl)methanamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxypyrimidin-5-yl)methanamine is a heterocyclic amine that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, combining a methoxypyrimidine core with a reactive aminomethyl side chain, make it an important intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and applications, with a focus on providing practical, in-depth knowledge for researchers in the field of drug development.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for this compound.

IUPAC Name

The formal name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Synonyms and Identifiers

In literature and commercial catalogs, this compound may be referred to by several synonyms. It is often supplied and referenced as its hydrochloride salt.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonym | 5-(Aminomethyl)-2-methoxypyrimidine | N/A |

| CAS Number | 2024543-44-8 (hydrochloride salt) | [1] |

| Molecular Formula | C₆H₉N₃O | [2] |

| Molecular Weight | 139.16 g/mol (free base) | [2] |

| Molecular Weight | 175.62 g/mol (hydrochloride salt) | [1] |

Physicochemical Properties

While detailed experimental data for the free base is not extensively published, the properties of its hydrochloride salt are available from commercial suppliers. The data for the closely related (2-Methylpyrimidin-5-yl)methanamine is provided for comparative purposes.

| Property | This compound (Predicted/Supplier Data) | (2-Methylpyrimidin-5-yl)methanamine (Experimental Data) |

| Molecular Weight | 139.16 g/mol | 123.16 g/mol |

| XLogP3 | Not available | -0.5 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 4 | 3 |

| Rotatable Bond Count | 2 | 2 |

| Topological Polar Surface Area | 64.9 Ų | 51.8 Ų |

Data for (2-Methylpyrimidin-5-yl)methanamine sourced from PubChem CID 21294601.

Synthesis and Mechanism

The primary and most logical synthetic route to this compound is through the chemical reduction of its corresponding nitrile precursor, 2-Methoxypyrimidine-5-carbonitrile. This transformation is a cornerstone of organic synthesis, and several reliable methods can be employed.

Precursor Synthesis

The starting material, 2-Methoxypyrimidine-5-carbonitrile (CAS Number: 38373-47-6), is a critical intermediate. While its synthesis is beyond the scope of this guide, it is commercially available from various suppliers.

Synthetic Pathway: Nitrile Reduction

The conversion of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) is a high-yield and well-established process. The two most common and industrially scalable methods are catalytic hydrogenation and reduction with metal hydrides.

Caption: Synthetic routes to this compound.

Experimental Protocol 1: Catalytic Hydrogenation with Raney® Nickel

This method is often preferred in industrial settings due to its cost-effectiveness and safety profile compared to metal hydrides. Raney® Nickel is a versatile catalyst for the reduction of nitriles to primary amines.[3][4]

Principle: The nitrile is subjected to high-pressure hydrogen gas in the presence of a nickel catalyst. The hydrogen adsorbs onto the catalyst surface and is then added across the carbon-nitrogen triple bond in a stepwise manner until the primary amine is formed.

Step-by-Step Protocol:

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 2-Methoxypyrimidine-5-carbonitrile (1.0 eq).

-

Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney® Nickel (5-10 wt% of the substrate). Add a suitable solvent such as methanol or ethanol to dissolve the starting material.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi, but this may require optimization) and begin vigorous stirring. The reaction may require heating to 40-60 °C to proceed at a reasonable rate.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using techniques like TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite® pad with the catalyst may be pyrophoric and should not be allowed to dry completely; it should be quenched with water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification (as Hydrochloride Salt): Dissolve the crude amine in a suitable solvent like isopropanol or ethyl acetate. Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Experimental Protocol 2: Reduction with Lithium Aluminum Hydride (LAH)

LAH is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency.[5][6] This method is common in laboratory-scale synthesis.

Principle: The hydride ion (H⁻) from LAH acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This process occurs twice, followed by an aqueous workup to protonate the resulting nitrogen and aluminum complexes to yield the primary amine.

Step-by-Step Protocol:

-

Reactor Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend Lithium Aluminum Hydride (LAH) (approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Substrate Addition: Cool the LAH suspension to 0 °C using an ice bath. Dissolve 2-Methoxypyrimidine-5-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. It may be necessary to gently reflux the mixture to ensure the reaction goes to completion. Monitor the reaction by TLC or LC-MS.

-

Quenching (Fieser workup): Once the reaction is complete, cool the mixture back down to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter.

-

Isolation: Stir the resulting mixture at room temperature for at least 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by distillation or by conversion to its hydrochloride salt as described in the previous protocol.

Applications in Drug Development

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic purine bases and interact with the hinge region of protein kinases.[7] This makes aminomethylpyrimidine derivatives like this compound highly valuable starting points for the synthesis of kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

The primary amine of this compound serves as a versatile chemical handle. It allows for the introduction of various substituents that can be tailored to target the ATP-binding pocket of specific kinases. The nitrogen atoms of the pyrimidine ring often act as hydrogen bond acceptors, anchoring the inhibitor to the kinase's hinge region, a critical interaction for potent inhibition.[7][8][9][10]

Caption: Workflow for developing kinase inhibitors.

Potential Therapeutic Areas

Derivatives of aminopyrimidines have been investigated as inhibitors for a wide range of kinases implicated in various diseases, including:

-

Oncology: Targeting kinases like EGFR, Src, and Abl that are often dysregulated in cancer.[8][10]

-

Inflammatory Diseases: Modulating kinases involved in inflammatory signaling pathways.

-

Neurodegenerative Diseases: Investigating the role of kinase inhibitors in conditions like Alzheimer's disease.

The specific biological activity of compounds derived from this compound would depend on the nature of the substituents added to the aminomethyl group.

Conclusion and Future Outlook

This compound is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its straightforward synthesis from a commercially available nitrile precursor via well-established reduction methodologies makes it readily accessible for both academic and industrial research. The presence of a versatile primary amine and a proven kinase-binding pyrimidine core provides a robust platform for the development of novel, potent, and selective kinase inhibitors. As the demand for targeted therapeutics continues to grow, the utility of such well-defined molecular scaffolds is expected to increase, making this compound a compound of continued interest for the foreseeable future.

References

-

Yu-Xiu, L., Ming-Bo, C., Qi-Qi, Z., Qing-Min, W., Ying, L., & Run-Qiu, H. (n.d.). Reduction of Pyrimidine Derivatives by LiAlH 4. ResearchGate. [Link]

-

2-Methoxypyrimidine-5-carbonitrile. (n.d.). Appretech Scientific Limited. Retrieved January 7, 2026, from [Link]

-

Raney nickel. (2023, December 27). In Wikipedia. [Link]

-

Pyrimidin-5-ylmethanamine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Raney Nickel. (n.d.). Common Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

-

This compound. (n.d.). Amerigo Scientific. Retrieved January 7, 2026, from [Link]

-

Reagent Guide: Lithium Aluminum Hydride (LiAlH4). (2023, February 3). Master Organic Chemistry. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

-

Kunz, J., Laug, S., Linger, M., & Totzke, F. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][5]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation. Bioorganic & Medicinal Chemistry Letters, 20(6), 1983–1987. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022). MDPI. [Link]

-

The Chemistry and Bio-Medicinal Significance of Pyrimidines & Condensed Pyrimidines. (2016). ResearchGate. [Link]

-

(2-Methylpyrimidin-5-yl)methanamine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Castaneda, S., Cornelius, L. A., Das, J., Doweyko, A. M., Fairchild, C., Hunt, J. T., Inigo, I., Johnston, K., Kamath, A., Kan, D., Klei, H., Marathe, P., Pang, S., Peterson, R., … Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

Sources

- 1. This compound hydrochloride [cymitquimica.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. Raney nickel - Wikipedia [en.wikipedia.org]

- 4. Raney Nickel [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 2-Methoxypyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1] Among its myriad of substituted analogs, 2-methoxypyrimidine derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 2-methoxypyrimidine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents detailed experimental protocols, and elucidates the structure-activity relationships that govern the therapeutic potential of this versatile chemical scaffold.

Introduction: The Strategic Importance of the 2-Methoxypyrimidine Core

The pyrimidine ring is a privileged heterocyclic motif in drug discovery, owing to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, with a wide array of protein targets.[2] The introduction of a methoxy group at the 2-position of the pyrimidine ring profoundly influences the molecule's electronic and steric properties, often enhancing its metabolic stability and modulating its binding affinity to target proteins. This strategic substitution has been a key element in the development of potent and selective inhibitors for a range of enzymes and receptors implicated in disease. This guide will delve into the multifaceted biological activities of 2-methoxypyrimidine derivatives, providing a comprehensive resource for their rational design and development as novel therapeutic agents.

Anticancer Activity: Targeting the Engines of Malignancy

A significant body of research highlights the potent anticancer activity of 2-methoxypyrimidine derivatives against a variety of human cancer cell lines.[3] These compounds have been shown to exert their cytotoxic and antiproliferative effects through diverse mechanisms, most notably through the inhibition of key protein kinases that are critical for cancer cell growth and survival.

Mechanism of Action: Kinase Inhibition

Many 2-methoxypyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[4] The pyrimidine core serves as a scaffold that mimics the adenine base of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and block their catalytic activity.[4] This inhibition of kinase activity disrupts downstream signaling pathways that are essential for cell proliferation, angiogenesis, and metastasis.[5]

One of the key kinase targets for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer.[6][7] Specific 2-phenylaminopyrimidine derivatives have been designed to target and inhibit EGFR, including drug-resistant mutant forms.[8]

Diagram: Generalized Kinase Inhibition by 2-Methoxypyrimidine Derivatives

Caption: Competitive inhibition of kinase activity by a 2-methoxypyrimidine derivative.

Quantitative Analysis of Cytotoxic Activity

The anticancer potency of 2-methoxypyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Phenylaminopyrimidine | EGFR-mutant NSCLC | 0.106 - 33.26 (nM) | [8] |

| Pyrido[2,3-d]pyrimidine | Breast (MCF-7), Liver (HepG2) | 0.57 - 3.15 | [9] |

| Thienopyrimidine | Breast (MCF-7) | 22.12 - 37.78 | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[10]

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare serial dilutions of the 2-methoxypyrimidine derivatives in culture medium. A broad concentration range (e.g., 0.01 to 100 µM) is recommended for initial screening.[11]

-

Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for a specified period, typically 48 or 72 hours.[11]

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of the colored solution using a microplate reader at a wavelength between 550 and 600 nm.[12]

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[11]

-

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key contributor to a wide range of diseases, making the development of effective anti-inflammatory agents a critical area of research.[15] Several 2-methoxypyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.[14][16]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of 2-methoxypyrimidine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[16] Additionally, some derivatives have been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[17]

Diagram: Anti-inflammatory Mechanism of 2-Methoxypyrimidine Derivatives

Caption: Inhibition of key inflammatory pathways by 2-methoxypyrimidine derivatives.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potency of these compounds can be assessed by their ability to inhibit COX enzymes and reduce the production of inflammatory mediators in cellular assays.

| Compound Class | Assay | Target | IC50 / Activity | Reference |

| Pyrimidine Derivatives | COX Inhibition | COX-2 | Comparable to Meloxicam | [18] |

| Pyrimidine Derivatives | Cell-based | LPS-stimulated THP-1 cell growth | 30-60% inhibition at 50-100 µM | [19] |

| Thiazolo[4,5-d]pyrimidines | COX Inhibition | COX-2 | 0.87 - 3.78 µM | [16] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of 2-methoxypyrimidine derivatives against COX-1 and COX-2 enzymes.[6]

Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate, allowing for spectrophotometric quantification of enzyme activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare a stock solution of arachidonic acid (substrate) in ethanol.

-

Prepare serial dilutions of the test compounds and reference inhibitors (e.g., celecoxib for COX-2, ibuprofen for COX-1) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate, add the reaction buffer, enzyme, and the test compound or reference inhibitor.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

-

Detection and Data Analysis:

-

Stop the reaction and measure the product formation. This can be done directly by measuring the absorbance of the oxidized chromogenic substrate or indirectly by quantifying the production of prostaglandins (e.g., PGE₂) using an Enzyme Immunoassay (EIA) kit.[6]

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant microbial strains necessitates the discovery of novel antimicrobial agents.[20] Pyrimidine derivatives have long been recognized for their antimicrobial properties, and recent studies have highlighted the potential of 2-methoxypyrimidine analogs in this arena.[21][22]

Mechanism of Action: Disruption of Essential Bacterial Processes

The antimicrobial mechanism of action for many pyrimidine derivatives involves the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.[23] Some derivatives have also been shown to interfere with bacterial cell division by targeting proteins like FtsZ.[20]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[10]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thiophenyl-pyrimidine | S. aureus, MRSA, VRE | 2-4 | [20] |

| 1,2,4-Triazolo[1,5-a]pyrimidine | S. aureus, E. coli, P. aeruginosa | 24 - 69 (nM) | [23] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[10][24]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is determined as the lowest concentration that prevents visible growth.[10]

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

From a fresh culture, suspend several colonies of the test microorganism in a sterile broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

-

Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

-

-

Preparation of Compound Dilutions:

-

In a 96-well microplate, prepare two-fold serial dilutions of the 2-methoxypyrimidine derivative in the broth.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) is also necessary.[10]

-

Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[10]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

-

Synthesis of 2-Methoxypyrimidine Derivatives: Building the Core Scaffold

The synthesis of 2-methoxypyrimidine derivatives typically involves the construction of the pyrimidine ring followed by the introduction of the methoxy group, or the use of a pre-functionalized starting material. A common and versatile approach is the nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine.

General Synthetic Scheme

A representative synthetic route involves the reaction of 2,4-dichloropyrimidine with sodium methoxide to introduce the 2-methoxy group, followed by further functionalization at the 4-position.

Diagram: General Synthesis of 2-Methoxy-4-substituted Pyrimidines

Caption: A common synthetic pathway to 2-methoxypyrimidine derivatives.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

This protocol describes a method for the synthesis of 2-amino-4,6-dimethoxypyrimidine, a key intermediate for more complex derivatives.

Step-by-Step Methodology:

-

Reaction of 1,3-dimethoxypropanediimine dihydrochloride with xanthamide:

-

In a reaction vessel, combine 1,3-dimethoxypropanediimine dihydrochloride with a suitable solvent such as chlorobenzene.

-

Add an alkali, for example, trimethylamine, and xanthamide to the reaction mixture.

-

Stir the reaction at room temperature to obtain the intermediate material.[25]

-

-

Cyclization and Degassing:

-

Heat the intermediate material to induce cyclization.

-

During the heating process, degassing occurs, leading to the formation of the target product, 2-amino-4,6-dimethoxypyrimidine.[25]

-

Note: This is a generalized procedure based on patent literature and may require optimization for specific laboratory conditions.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The biological activity of 2-methoxypyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring and any appended functionalities.[26][27] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

-

Anticancer Activity: For kinase inhibitors, the substituents at the 4- and 5-positions of the pyrimidine ring play a critical role in determining potency and selectivity. The introduction of specific aryl or heteroaryl groups can lead to enhanced interactions with the kinase active site. For instance, in a series of 2-phenylaminopyrimidine EGFR inhibitors, substitutions on the phenyl ring were found to be crucial for overcoming drug resistance mutations.[8]

-

Anti-inflammatory Activity: The anti-inflammatory potency of pyrimidine derivatives is often correlated with their ability to selectively inhibit COX-2 over COX-1. Bulky substituents at certain positions of the pyrimidine ring can favor binding to the larger active site of COX-2.[16]

-

Antimicrobial Activity: The antimicrobial spectrum and potency of 2-methoxypyrimidine derivatives can be modulated by the introduction of different functional groups. For example, the incorporation of a thiophenyl group has been shown to confer potent activity against Gram-positive bacteria, including resistant strains.[20]

Conclusion and Future Directions

2-Methoxypyrimidine derivatives represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their synthetic tractability, makes them an attractive area for further investigation. Future research should focus on the following key areas:

-

Lead Optimization: The synthesis and evaluation of focused libraries of 2-methoxypyrimidine derivatives to further refine structure-activity relationships and improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy and Safety: Preclinical evaluation of the most promising candidates in relevant animal models of cancer, inflammation, and infectious diseases to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

By leveraging the insights and methodologies presented in this technical guide, researchers and drug development professionals can accelerate the discovery and development of the next generation of 2-methoxypyrimidine-based therapeutics to address unmet medical needs.

References

- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.

- BenchChem. (2025).

- Abcam. (n.d.). MTT assay protocol. Abcam.

- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. BenchChem.

- BenchChem. (2025). Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. BenchChem.

- BenchChem. (2025). The Anti-inflammatory Potential of Pyrimidine Derivatives: A Technical Guide for Drug Discovery. BenchChem.

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Mahmody, S. A. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(35), 22699-22725.